2,5-Dibromo-4-(hydroxymethyl)thiazole

Description

Historical Context and Development in Thiazole Chemistry

The foundation of thiazole chemistry traces back to the groundbreaking work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally introduced the thiazole nomenclature on November 18, 1887. Their seminal paper titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)" established thiazole as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, defining it as a structure that relates to pyridine in the same manner that thiophene relates to benzene. The early development of thiazole chemistry was marked by significant controversy, particularly the extended debate between Hantzsch and Tcherniac that continued for thirty-six years regarding the correct structural assignment of thiazole derivatives.

The historical progression of thiazole chemistry demonstrates the evolution from simple structural identification to sophisticated synthetic methodologies. Hantzsch and Weber's initial work involved the study of alpha-thiocyanoacetone imine compounds, which led them to discover the cyclic nature of thiazole derivatives. Their systematic approach included the use of methylation reactions and acetylation procedures to confirm the presence of amino groups and establish the correct structural formulations. This methodological approach established the foundation for modern thiazole synthesis, including the development of compounds such as this compound through controlled halogenation processes.

The development of brominated thiazole derivatives emerged as an extension of classical thiazole synthesis methodologies. Research has shown that the incorporation of bromine atoms into thiazole structures requires specific reaction conditions and careful control of stoichiometry to achieve selective substitution patterns. The historical development of these methodologies has involved the optimization of reaction parameters including temperature control, solvent selection, and the use of appropriate brominating agents such as N-bromosuccinimide under controlled conditions.

Structural Significance in Heterocyclic Compounds

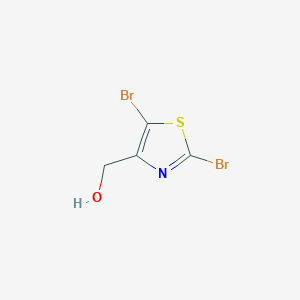

The structural architecture of this compound exemplifies the sophisticated nature of heterocyclic compounds containing multiple functional group modifications. The thiazole ring system itself represents a five-membered aromatic heterocycle characterized by significant pi-electron delocalization, which contributes to its stability and reactivity patterns. The presence of both sulfur and nitrogen atoms within the ring structure creates distinct electronic properties that influence the compound's chemical behavior and potential interactions with other molecular systems.

The positioning of the two bromine atoms at the 2 and 5 positions of the thiazole ring represents a strategic modification that significantly alters the electronic distribution within the molecule. Bromine atoms function as electron-withdrawing groups, which increases the electrophilicity of the thiazole ring and enhances its potential for nucleophilic substitution reactions. This electronic modification has profound implications for the compound's reactivity profile, particularly in biological systems where increased electrophilicity can facilitate interactions with nucleophilic biological targets such as amino acid residues in proteins.

The hydroxymethyl group attached at the 4-position provides an additional dimension of structural complexity and functional versatility. This polar functional group enhances the compound's solubility in polar solvents and creates opportunities for further chemical derivatization through standard organic chemistry transformations. The presence of the hydroxyl group also enables hydrogen bonding interactions, which can influence the compound's behavior in both solid-state crystal packing and solution-phase interactions.

| Structural Feature | Chemical Significance | Functional Impact |

|---|---|---|

| Thiazole ring system | Five-membered aromatic heterocycle | Provides aromatic stability and electronic delocalization |

| Bromine substituents at positions 2,5 | Electron-withdrawing halogen atoms | Increases electrophilicity and modifies reactivity patterns |

| Hydroxymethyl group at position 4 | Polar functional group | Enhances solubility and enables hydrogen bonding |

| Overall molecular architecture | Combination of aromatic and aliphatic features | Creates unique chemical and physical properties |

Positioning within Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development and application of thiazole derivatives due to their demonstrated utility in various fields including medicinal chemistry, materials science, and synthetic methodology development. This compound occupies a unique position within this research landscape as it represents both a synthetic intermediate and a compound of independent interest for biological activity studies. Recent research has highlighted the importance of halogenated thiazole derivatives in drug discovery programs, where the incorporation of bromine atoms can significantly modify pharmacological properties and enhance biological activity.

The compound's relevance in contemporary research is further emphasized by the development of advanced synthetic methodologies for thiazole construction. Modern approaches to thiazole synthesis have evolved to include microwave-assisted techniques, continuous flow chemistry, and environmentally sustainable synthetic protocols. The synthesis of this compound benefits from these methodological advances, particularly in the optimization of bromination reactions and the development of more efficient purification procedures.

Research into thiazole-based hybrid compounds has emerged as a particularly active area of investigation, with scientists developing strategies to combine thiazole pharmacophores with other bioactive fragments to create compounds with enhanced or novel biological properties. The structural features of this compound make it an attractive candidate for hybrid compound development, as the hydroxymethyl group provides a convenient point for chemical elaboration while the bromine atoms can serve as sites for further substitution reactions.

The application of computational chemistry methods has also contributed to the contemporary understanding of thiazole derivatives including this compound. Density functional theory calculations have been employed to predict molecular properties, optimize synthetic strategies, and understand the electronic structure of these compounds. These computational approaches have provided valuable insights into the stability, reactivity, and potential biological activity of thiazole derivatives, contributing to more rational approaches to compound design and development.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds with multiple substituents. The compound's International Union of Pure and Applied Chemistry name is (2,5-dibromo-1,3-thiazol-4-yl)methanol, which precisely describes the structural arrangement of all functional groups and substituents. This nomenclature system ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.

The compound is assigned the Chemical Abstracts Service registry number 934236-32-5, which serves as a unique identifier in chemical databases and literature. This registry number is essential for tracking the compound across various research publications, patent applications, and commercial chemical suppliers. The compound is also catalogued in major chemical databases including PubChem, where it is associated with specific molecular descriptors and property data that facilitate computational analysis and database searching.

Alternative naming conventions for the compound include several systematic variations that emphasize different aspects of its structure. The name 2,5-Dibromo-4-(hydroxymethyl)-1,3-thiazole explicitly indicates the 1,3-positioning of the nitrogen and sulfur atoms within the thiazole ring, while the designation 4-Thiazolemethanol, 2,5-dibromo- emphasizes the methanol functionality attached to the thiazole core. These alternative nomenclatures are useful in different contexts and may appear in various scientific publications and chemical databases.

| Nomenclature System | Compound Name | Database/Registry |

|---|---|---|

| International Union of Pure and Applied Chemistry | (2,5-dibromo-1,3-thiazol-4-yl)methanol | Standard systematic naming |

| Chemical Abstracts Service | This compound | Registry number 934236-32-5 |

| Alternative systematic | 2,5-Dibromo-4-(hydroxymethyl)-1,3-thiazole | Chemical databases |

| Functional group emphasis | 4-Thiazolemethanol, 2,5-dibromo- | Index naming convention |

The molecular formula C4H3Br2NOS provides a concise representation of the compound's atomic composition, indicating the presence of four carbon atoms, three hydrogen atoms, two bromine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight of 272.95 grams per mole reflects the significant contribution of the two bromine atoms to the overall molecular mass. Additional molecular descriptors include the International Chemical Identifier string InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 and the corresponding International Chemical Identifier Key LYBQIWVOTDMGEP-UHFFFAOYSA-N, which provide standardized representations for computational analysis and database searching.

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dibromo-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)7-4(6)9-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBQIWVOTDMGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586056 | |

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-32-5 | |

| Record name | (2,5-Dibromo-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(hydroxymethyl)thiazole typically involves the bromination of 4-(hydroxymethyl)thiazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromine atoms can lead to the formation of 4-(hydroxymethyl)thiazole.

Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products:

Scientific Research Applications

2,5-Dibromo-4-(hydroxymethyl)thiazole exhibits a range of biological activities, making it a valuable compound in drug development. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. Notably, it has shown potential in:

- Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of bacteria and fungi effectively .

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes by binding to their active sites. This interaction alters enzyme activity, which can be beneficial in treating diseases where these enzymes play a crucial role.

Case Study: DNA Gyrase Inhibition

A study highlighted the potential of thiazole derivatives in inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The compound demonstrated promising inhibitory activity with an IC50 value indicating its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Cosmetic Formulations

The compound's unique properties also make it suitable for use in cosmetic formulations. Its ability to interact with skin proteins suggests potential applications in skincare products aimed at improving skin health.

Safety and Efficacy

Cosmetic formulations containing this compound must undergo rigorous safety evaluations to ensure they meet regulatory standards. Studies have shown that thiazole derivatives can enhance the stability and effectiveness of topical products .

Synthesis and Production

The industrial synthesis of this compound typically involves bromination processes under controlled conditions to maximize yield and purity. The use of continuous flow reactors has been suggested to enhance production efficiency.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(hydroxymethyl)thiazole involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 2,5-Dibromo-4-(hydroxymethyl)thiazole and related compounds:

| Compound Name | CAS RN | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|---|

| This compound | 934236-32-5 | –Br (2,5), –CH₂OH (4) | C₄H₃Br₂NOS | 297.95 | Hydroxymethyl enables nucleophilic reactions; bromine enhances electrophilic sites. |

| 2,5-Dibromo-4-methylthiazole | 79247-78-2 | –Br (2,5), –CH₃ (4) | C₄H₃Br₂NS | 265.95 | Methyl group reduces polarity; less reactive toward nucleophiles compared to –CH₂OH. |

| 2,4-Dibromothiazole | 4175-77-3 | –Br (2,4), no substituent at 5 | C₃HBr₂NS | 237.83 | Lacks functional groups for further derivatization; used as halogenation precursor. |

| 4,6-Dibromo-2-mercaptobenzothiazole | 1309379-11-0 | –Br (4,6), –SH (2), benzene ring | C₇H₃Br₂NS₂ | 328.98 | Benzothiazole core increases aromaticity; –SH group enables metal coordination. |

| 2,5-Dibromo-4-(trifluoromethyl)thiazole | N/A | –Br (2,5), –CF₃ (4) | C₄HBr₂F₃NS | 319.93 | Trifluoromethyl group enhances lipophilicity and metabolic stability. |

Biological Activity

2,5-Dibromo-4-(hydroxymethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by bromine substitutions and a hydroxymethyl group, contributes to its interaction with various biological targets, leading to significant pharmacological effects. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Interaction with Enzymes and Proteins

This compound exhibits biochemical properties that allow it to interact with enzymes and proteins. These interactions can lead to inhibition or activation of enzyme activity through binding at active sites. For example, studies have indicated that this compound can inhibit certain enzymes by altering their conformation, which subsequently affects cellular signaling pathways and gene expression .

Cellular Effects

The compound influences various cellular processes depending on the cell type. In some instances, it modulates the activity of signaling molecules such as kinases and phosphatases, which are critical for cell growth and differentiation. This modulation can lead to altered metabolic pathways and changes in gene expression profiles.

Molecular Targeting

At the molecular level, this compound binds to specific biomolecules, including transcription factors and other regulatory proteins. This binding can result in significant changes in gene transcription, thereby influencing various physiological processes.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been shown to exhibit potent antibacterial effects against several strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in some cases . The compound's ability to inhibit bacterial DNA gyrase suggests a mechanism where it disrupts bacterial replication processes.

Antidiabetic Effects

Emerging studies highlight the potential antidiabetic properties of thiazole derivatives, including this compound. These compounds have been associated with improved glucose metabolism and insulin sensitivity in preclinical models.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, making it a candidate for further research in inflammatory disease models. Its interactions at the molecular level may modulate inflammatory pathways, providing therapeutic benefits .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various microbial strains. For instance:

| Microbial Strain | Inhibitory Concentration (IC50) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Escherichia coli | 0.008 µg/mL |

These results indicate a high selectivity towards bacterial isoforms without affecting human topoisomerase II .

Animal Model Studies

Dosage-dependent effects have been observed in animal models. Low doses of the compound may yield beneficial effects on metabolic parameters, while higher doses can lead to hepatotoxicity and nephrotoxicity. This highlights the importance of dosage optimization in therapeutic applications.

Q & A

Q. What in vitro assays are recommended for evaluating the antiviral potential of this compound?

- Methodological Answer :

- Plaque Reduction Assay : Test inhibition of viral replication (e.g., influenza A/H1N1) at non-cytotoxic concentrations (CC50 > 100 µM) .

- Protease Inhibition Assay : Screen against SARS-CoV-2 3CLpro using fluorogenic substrates (IC50 < 10 µM suggests potency) .

- Cytokine Profiling : ELISA-based quantification of IL-6/TNF-α levels in THP-1 macrophages to assess immunomodulatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.